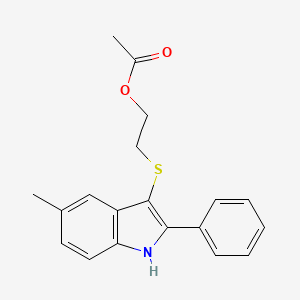![molecular formula C16H20N2OS B12939634 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol CAS No. 872544-80-4](/img/structure/B12939634.png)
1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol is an organic compound that features a cyclohexanol moiety linked to an imidazole ring, which is further substituted with a 4-(methylthio)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution with 4-(Methylthio)phenyl Group: The imidazole ring is then subjected to a substitution reaction with 4-(methylthio)phenyl halide in the presence of a base such as potassium carbonate.
Cyclohexanol Addition: Finally, the cyclohexanol moiety is introduced via a nucleophilic addition reaction, often using a Grignard reagent or organolithium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanone.
Reduction: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol with reduced imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexanol moiety can contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
1-(4-(Methylthio)phenyl)cyclohexanol: Lacks the imidazole ring, which may result in different biological activity.
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)ethanol: Contains an ethanol moiety instead of cyclohexanol, potentially altering its chemical properties and reactivity.
Uniqueness: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol is unique due to its combination of an imidazole ring, a 4-(methylthio)phenyl group, and a cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
872544-80-4 |
|---|---|
Fórmula molecular |
C16H20N2OS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-[1-(4-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2OS/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Clave InChI |
KAEJDQXSJGNFTB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


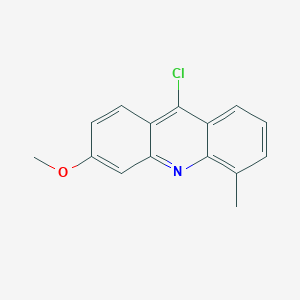
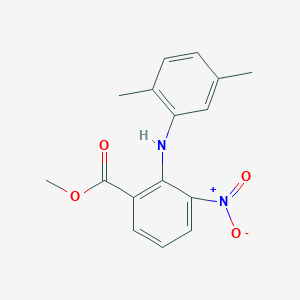
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12939576.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
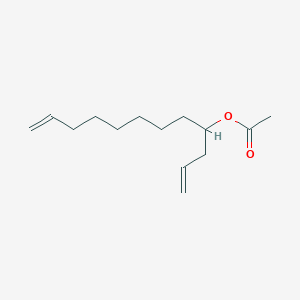
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)


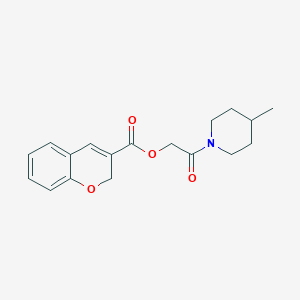

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)

